molecular formula C₁₀H₁₅NO B143684 1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone CAS No. 64285-06-9

1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone

Cat. No. B143684
CAS RN: 64285-06-9
M. Wt: 165.23 g/mol
InChI Key: SGNXVBOIDPPRJJ-PSASIEDQSA-N
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Description

Enantioselective Synthesis of Azabicyclo[3.3.1]nonane Derivatives

The synthesis of azabicyclo[3.3.1]nonane derivatives has been explored through various enantioselective methods. One such method involves the asymmetric synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, starting from dimethyl nonadienedioate. This process utilizes a stereoselective domino Michael–Dieckman reaction to create a cyclohexane derivative with three adjacent stereocenters. The subsequent chemoselective transformation and cyclization lead to the formation of a morphan motif, demonstrating the potential of this amino acid to generate molecular complexity .

Synthesis of Potential Anatoxin-a Precursors

Another study focuses on the preparation of enantiomerically enriched (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for the synthesis of anatoxin-a. The synthesis begins with the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation. The resulting compound is then resolved using lipase-catalyzed asymmetric acylation. This process achieves high enantioselectivity, leading to the formation of enantiomerically enriched esters and alcohols. Further treatment with NH4OH/MeOH allows for the production of corresponding β-lactams, which are valuable for anatoxin-a synthesis .

Radical Translocation/Cyclisation for 9-Azabicyclo[3.3.1]nonanes

A novel approach to synthesizing 9-azabicyclo[3.3.1]nonanes involves radical translocation/cyclisation reactions. In this method, 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines are treated with tributyltin hydride and azoisobutyronitrile in refluxing toluene, yielding high yields of 9-azabicyclo[3.3.1]nonanes. One of the compounds produced through this method was further processed through desilylation, ozonolysis, and carbonyl transposition to create a potential precursor for the synthesis of (±)-euphococcinine .

Scientific Research Applications

Synthesis and Tautomerism

  • Research by Smith et al. (1994) focused on synthesizing 9-azabicyclo[4.2.1]nonan-1-ols and derivatives, revealing their tautomeric behaviors with corresponding aminocyclooctanones. This work contributes to understanding the chemistry of bicyclic amino-alcohols.

Drug Discovery and PI3 Kinase Inhibition

  • The study by Chen et al. (2010) describes the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing the compound's relevance in medicinal chemistry.

Chiral Building Blocks

  • Bieliu̅nas et al. (2013) synthesized enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a potential chiral building block, contributing to the field of stereochemistry and organic synthesis.

Photochemical Synthesis in Drug Discovery

  • Druzhenko et al. (2018) explored photochemical synthesis methods to create 2-azabicyclo[3.2.0]heptanes, useful in drug discovery, including the synthesis of 2,3-ethanoproline.

Catalysis and Enantioselectivity

  • Research by Hari & Aoyama (2005) demonstrated the use of a 9-azabicyclo[3.3.1]nonan-9-yl group in catalyzing enantioselective additions to aldehydes, highlighting its application in asymmetric synthesis.

Conformationally Restricted Analogs

  • Radchenko et al. (2009) focused on practical syntheses of conformationally restricted nonchiral pipecolic acid analogues, relevant for developing unique molecular structures in pharmaceuticals.

properties

IUPAC Name

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXVBOIDPPRJJ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CCC[C@@H]2CC[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867064
Record name Anatoxin a
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anatoxin-a is a nicotinic (cholinergic) agonist that binds to neuronal nicotinic acetylcholine receptors. It has been suggested that the activation of presynaptic nicotinic acetylcholine receptors by anatoxin-a results in an influx of Na+, producing sufficient local depolarization to open voltage sensitive Ca++ and Na+ channels. The latter may then amplify the response, activating further Ca++ channels. As a result of this depolarization there is a block of further electrical transmission, and at sufficiently high doses this can lead to paralysis, asphyxiation and death. Anatoxin-a is more potent than nicotine or acetylcholine in evoking type 1A or type 2 current responses in rat hippocampal neurones, and it is more potent than nicotine in its ability to evoke the secretion of endogenous catecholamines from bovine adrenal chromaffin cells through their neuronal-type nicotinic receptors. Similar to nicotine, anatoxin-a was more potent than noradrenaline in releasing dopamine from striatal nerve terminals from rat superfused hippocampal synaptosomes. In vivo studies in the rat showed that the toxin stimulates the sympathetic system through the release of catecholamines from nerve endings., Anatoxin-a is a nicotinic (cholinergic) agonist that binds to neuronal nicotinic acetylcholine receptors. It has been suggested that the activation of presynaptic nicotinic acetylcholine receptors by anatoxin-a results in an influx of Na+, producing sufficient local depolarisation to open voltage sensitive Ca++ and Na+ channels. The latter may then amplify the response, activating further Ca++ channels. As a result of this depolarization there is a block of further electrical transmission, and at sufficiently high doses this can lead to paralysis, asphyxiation and death., Anatoxin-a (AnTx) is a natural neurotoxin, which acts as a potent and stereoselective agonist at the nicotinic acetylcholine receptors. ... The aim of this study was to determine the neurochemical bases for AnTx-induced striatal DA release, using the brain microdialysis technique, in freely moving rats. Local application of AnTx (3.5 mM) through the microdialysis probe produced an increase in striatal DA levels (701 +/- 51% with respect to basal values). The effect of infusion of AnTx in Ca(2+)-free Ringer medium, in Na(+)-free Ringer medium and with TTX in the medium, was inhibited. Also, reserpine pre-treatment blocked the action of AnTx on striatal DA levels. To investigate the involvement of the DA transporter, the effects of AnTx were observed in the presence of nomifensine. The coadministration of AnTx and nomifensine evoked an additive effect on striatal DA levels. The latter results show that the DA release is not mediated by a decreased DA uptake. Taken as a whole, these results suggest that the effects of AnTx are predominantly mediated by an exocytotic mechanism, Ca(2+)-, Na(+)- and TTX-dependent, and not by a mechanism mediated by the DA transporter., (+)-Anatoxin-a (ANTX) stimulated guinea pig ileum contraction with a potency similar to that of acetylcholine (ACh); the stimulation was blocked by tubocurarine, hexamethonium, or atropine. Although the contraction stimulated by ANTX was blocked by atropine, no specific inhibition of the binding of [3H]N-methylscopolamine to ileum membranes was observed in the presence of ANTX. Furthermore, ANTX failed to stimulate the secretion of alpha-amylase from pancreatic acinar cells, a process that is activated by cholinergic agonists at the muscarinic receptors. When the ileum itself was stimulated by ACh, the contraction was not blocked by either hexamethonium or tubocurarine. Preincubation of the ileum with hemicholinium caused a 50% reduction in the ability of ANTX to stimulate contraction. Based upon these data, it was inferred that ANTX binds to postganglionic synaptic nicotinic receptors in the ileum, thus releasing endogenous ACh, which in turn causes ileum contraction by interacting with the postsynaptic muscarinic receptors. It was also observed that thymopentin (TP-5), a pentapeptide corresponding to positions 32-36 of thymopoietin, blocked the stimulation of ileum contraction by ANTX.
Record name Anatoxin A
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Product Name

Anatoxin A

Color/Form

Oil

CAS RN

64285-06-9
Record name Anatoxin a
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Record name Anatoxin A
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Record name Anatoxin a
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Record name (±)-2-Acetyl-9-aza bicyclo[4.2.1]non-2-ene fumarate
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Record name ANATOXIN A
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Record name Anatoxin A
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone
Reactant of Route 2
1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone
Reactant of Route 3
1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone
Reactant of Route 4
1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone
Reactant of Route 5
1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone
Reactant of Route 6
1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone

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